![molecular formula C19H17ClN2S2 B447422 N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE](/img/structure/B447422.png)
N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol reagent.
Chlorination and Methylation: Chlorination can be achieved using thionyl chloride, while methylation can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Final Coupling Step: The final step involves coupling the intermediate with 4-methylphenylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with dihydroquinoline structures.
Substitution: Substituted derivatives with various functional groups replacing the chloro or methyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: Possible applications in enzyme inhibition studies.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Cancer Research: Potential use in cancer research due to its ability to interact with biological targets.
Industry
Materials Science: Use in the development of new materials with unique electronic properties.
Polymer Chemistry:
Mechanism of Action
The mechanism of action of N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The dithiolo ring and quinoline core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-quinolin-1-ylidene)-N-(4-methylphenyl)amine: Lacks the dithiolo ring, leading to different chemical properties.
N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine: Lacks the methyl group on the phenyl ring, affecting its reactivity.
Uniqueness
The presence of both the dithiolo ring and the quinoline core, along with the specific substituents, makes N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE unique
Properties
Molecular Formula |
C19H17ClN2S2 |
|---|---|
Molecular Weight |
372.9g/mol |
IUPAC Name |
8-chloro-4,4-dimethyl-N-(4-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C19H17ClN2S2/c1-11-4-7-13(8-5-11)21-18-16-14-10-12(20)6-9-15(14)22-19(2,3)17(16)23-24-18/h4-10,22H,1-3H3 |
InChI Key |
ITTUCSWAJNCPTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N'-[(5-methyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B447339.png)
![Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447341.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B447346.png)
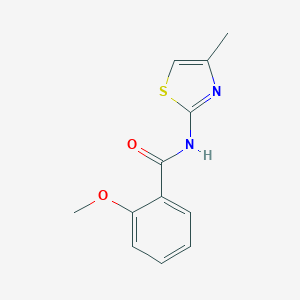
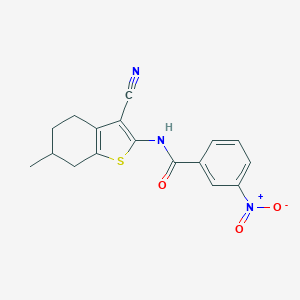
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B447351.png)
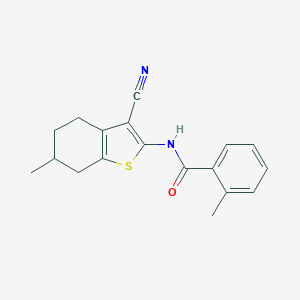
![Ethyl 2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447356.png)
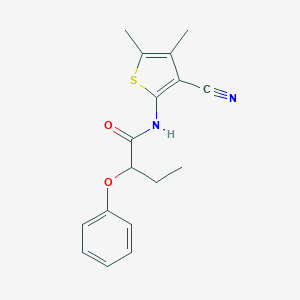
![Ethyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447360.png)
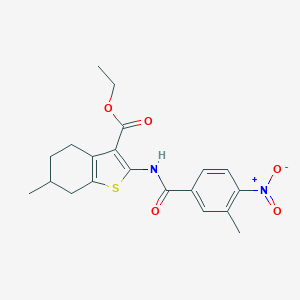
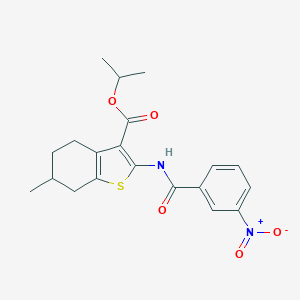
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide](/img/structure/B447363.png)
![2-[(2,4-Dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447364.png)
